3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 153332-11-7
VCID: VC21133385
InChI: InChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)
SMILES: CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C
Molecular Formula: C18H19N3S
Molecular Weight: 309.4 g/mol

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

CAS No.: 153332-11-7

Cat. No.: VC21133385

Molecular Formula: C18H19N3S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - 153332-11-7

Specification

CAS No. 153332-11-7
Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
IUPAC Name 3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Standard InChI InChI=1S/C18H19N3S/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)
Standard InChI Key IXWUIEQWLIZCLY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator